REACTION_CXSMILES
|
C[C@H](N)C1C=CC=CC=1.[O:10]([C:17]1[CH:18]=[C:19]([CH:25]=[CH:26][CH:27]=1)[CH:20]([OH:24])[C:21]([OH:23])=[O:22])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(O)(C)C>[O:10]([C:17]1[CH:18]=[C:19]([CH:25]=[CH:26][CH:27]=1)[C@H:20]([OH:24])[C:21]([OH:23])=[O:22])[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1
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Name
|
|
Quantity
|
21 g
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Type
|
reactant
|
Smiles
|
C[C@@H](C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
67 g
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Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C(C(=O)O)O)C=CC1
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Name
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|
Quantity
|
700 mL
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Type
|
solvent
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Smiles
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C(C)(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The solid precipitate was collected by filtration
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Type
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CUSTOM
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Details
|
recrystallised twice from isopropyl alcohol (200 ml)
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Reaction Time |
24 h |
Name
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Type
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product
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Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
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O(C1=CC=CC=C1)C=1C=C([C@@H](C(=O)O)O)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |